Regioisomer-Dependent Biological Target Engagement: [3,2-c] vs [2,3-b] Scaffold Comparison
The [3,2-c] regioisomer (CAS 882562-73-4) provides the core scaffold for MPS1 inhibitors such as CCT251455, which achieves an MPS1 IC₅₀ of 0.04 µM in enzymatic assays and oral bioavailability in mouse models [1]. In contrast, the [2,3-b] regioisomer (CAS 664982-01-8), while commercially available, is not reported as a lead scaffold in published MPS1 or TLR inhibitor optimization campaigns. The structural basis is that the [3,2-c] fusion directs the pyridine nitrogen into the kinase hinge region, whereas the [2,3-b] orientation cannot form the same bidentate hinge contacts [2].
| Evidence Dimension | Kinase hinge-binding compatibility and lead-series scaffold validation |
|---|---|
| Target Compound Data | Basis of CCT251455; MPS1 IC₅₀ = 0.04 µM; oral bioavailability demonstrated in mouse |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine regioisomer (CAS 664982-01-8): No MPS1 or TLR lead inhibitor series reported |
| Quantified Difference | Qualitative: Established lead scaffold vs. no validated lead scaffold in MPS1/TLR programs |
| Conditions | Scaffold analysis from J. Med. Chem. 2013 MPS1 SAR study and US9643967B2 TLR patent |
Why This Matters
For medicinal chemistry programs targeting MPS1 or TLR7/8/9, selecting the [3,2-c] regioisomer ensures alignment with published SAR and crystallographic data, reducing the risk of inactive analogs.
- [1] Naud, S.; et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). J. Med. Chem. 2013, 56 (24), 10045–10065. View Source
- [2] US9643967B2. Pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors. Claims directed to [3,2-c] regioisomer compounds for TLR7/8/9 inhibition. View Source
